molecular formula C12H16O4 B2516554 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid CAS No. 1253527-88-6

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B2516554
CAS No.: 1253527-88-6
M. Wt: 224.256
InChI Key: OZMWKLPYGYMDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is an organic compound with a unique structure that includes a hydroxyethyl group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(1-hydroxyethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is unique due to the presence of both the hydroxyethyl and methylpropanoic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-8,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWKLPYGYMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.